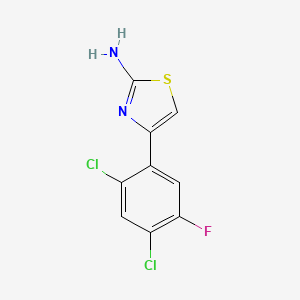

![molecular formula C17H18N4O2S2 B2428873 N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazol-5-carboxamid CAS No. 2034342-69-1](/img/structure/B2428873.png)

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The BTZ motif is a key component in the structure of these compounds. It plays a crucial role in their optoelectronic and photophysical properties .Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be modified by varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furan-Derivate haben in der medizinischen Chemie aufgrund ihrer bemerkenswerten therapeutischen Wirksamkeit Aufmerksamkeit erregt. Der Furan-Kern ist ein entscheidender Bestandteil bei der Suche nach neuen antibakteriellen Wirkstoffen. Forscher haben die antibakterielle Aktivität von Verbindungen untersucht, die den Furan-Rest enthalten, sowohl gegen grampositive als auch gegen gramnegative Bakterien . Die Untersuchung des spezifischen antibakteriellen Potenzials dieser Verbindung könnte zur Entwicklung neuartiger antimikrobieller Mittel führen.

Photovoltaik und Fluoreszenzsensoren

Das Benzo[c][1,2,5]thiadiazol-(BTZ)-Motiv, zu dem auch unsere Verbindung gehört, wurde in Elektronendonor-Akzeptor-(D-A)-Systemen umfassend untersucht. Während es für photovoltaische Anwendungen und als Fluoreszenzsensoren untersucht wurde, bleibt sein Potenzial als sichtbares Licht-Organophotokatalysator ein Bereich für weitere Untersuchungen . Das Verständnis seiner photophysikalischen Eigenschaften und Reaktivität könnte zu Fortschritten in der Umwandlung von Sonnenenergie und in Sensortechnologien beitragen.

Konjugierte Polymere

Die Struktur unserer Verbindung umfasst den Benzo[c][1,2,5]thiadiazol-Kern. Forscher haben hyperverzweigte konjugierte Polymere synthetisiert, die auf ähnlichen Thiadiazol-Derivaten basieren. Diese Polymere weisen interessante elektronische und optische Eigenschaften auf, die sie für Anwendungen in der organischen Elektronik geeignet machen, wie z. B. organische Photovoltaik und lichtemittierende Bauelemente . Die Untersuchung seiner Rolle bei der Polymerdesign und in optoelektronischen Materialien könnte wertvolle Erkenntnisse liefern.

Serotonin-agonistische Aktivität

Im Kontext der Wirkstoffentdeckung sind Verbindungen mit serotonin-agonistischer Aktivität vom Typ 5-HT4 von Interesse. Forscher haben Benzamid-Derivate hergestellt und bewertet, darunter auch solche mit einem substituierten Furan-Ring. Während die Einführung spezifischer funktioneller Gruppen an der 3-Position des Benzamids zu geringfügigen Verbesserungen der agonistischen Aktivität führte, könnte die weitere Erforschung der Interaktionen unserer Verbindung mit Serotoninrezeptoren wertvolle pharmakologische Erkenntnisse liefern .

Weitere therapeutische Anwendungen

Über die genannten Bereiche hinaus wurden Furan-Derivate auf ihre Antiulkus-, Diuretika-, Muskelrelaxans-, Antiprotozoen- und Antiangst-Eigenschaften untersucht. Während spezifische Studien zu unserer Verbindung begrenzt sind, deutet ihre Furan-basierte Struktur auf ein Potenzial in diesen verschiedenen therapeutischen Kontexten hin .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound’s mode of action is likely related to its electron donor-acceptor (D-A) system, which is based on the BTZ motif . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Compounds with similar structures have been used as potential visible-light organophotocatalysts , suggesting that they may influence pathways related to light absorption and energy transfer.

Pharmacokinetics

Similar compounds have been noted for their high biocompatibility, fast excretion, and high clinical translation ability, suggesting good bioavailability .

Result of Action

Similar compounds have been used in photovoltaics and as fluorescent sensors , suggesting that they may influence light absorption and energy transfer at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light conditions may affect its function as a potential visible-light organophotocatalyst . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c22-17(12-1-2-14-15(9-12)20-25-19-14)18-10-16(13-3-6-23-11-13)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJJIYWAAUAXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2428791.png)

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)